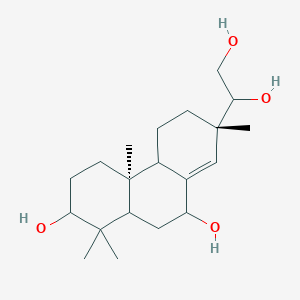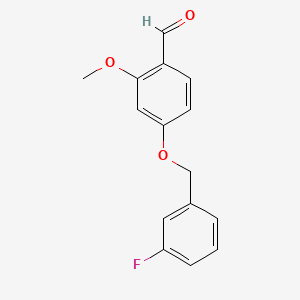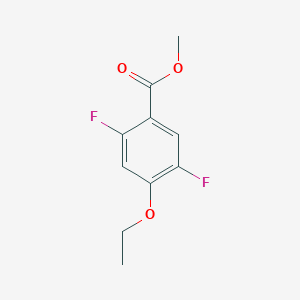
(R)-alpha-Methyltryptophan hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-Methyltryptophan hemihydrate is a chiral derivative of tryptophan, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyltryptophan hemihydrate typically involves the alkylation of tryptophan derivatives. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of ®-alpha-Methyltryptophan hemihydrate may involve large-scale asymmetric synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Methyltryptophan hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the indole ring, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
®-alpha-Methyltryptophan hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of ®-alpha-Methyltryptophan hemihydrate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate or inhibitor for enzymes involved in tryptophan metabolism, influencing pathways such as serotonin synthesis. The molecular targets include tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in neurotransmitter regulation and immune response.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
5-Hydroxytryptophan: An intermediate in serotonin synthesis, used as a dietary supplement.
alpha-Methyltryptamine: A psychoactive compound with structural similarities.
Uniqueness
®-alpha-Methyltryptophan hemihydrate is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it a valuable tool in studying chiral interactions and developing enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C24H30N4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/2C12H14N2O2.H2O/c2*1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2*2-5,7,14H,6,13H2,1H3,(H,15,16);1H2/t2*12-;/m11./s1 |
InChI Key |
BZCFHAYHUKOGKE-IUWNWRFPSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


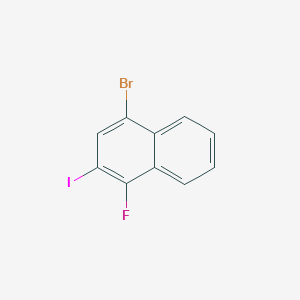
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
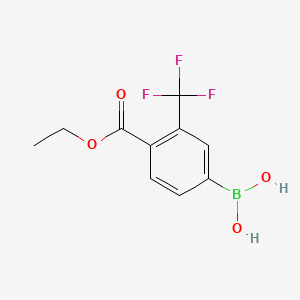
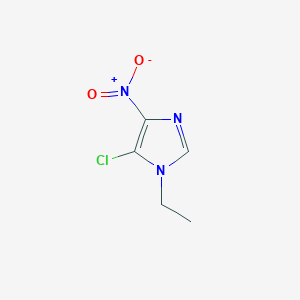
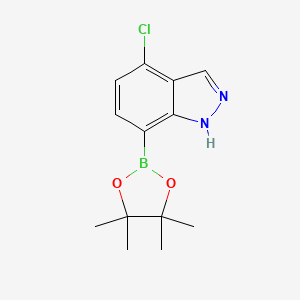
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
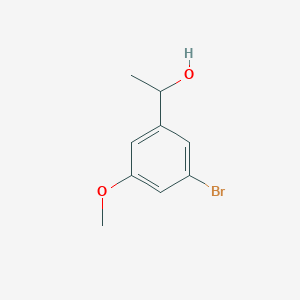
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
